2-[(2-Hydroxyethyl)amino]dodecanoic acid
Description
2-[(2-Hydroxyethyl)amino]dodecanoic acid is a modified fatty acid derivative featuring a dodecanoic acid backbone with a 2-hydroxyethylamino substituent at the second carbon.
Properties
CAS No. |
67491-92-3 |
|---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)dodecanoic acid |
InChI |
InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-10-13(14(17)18)15-11-12-16/h13,15-16H,2-12H2,1H3,(H,17,18) |
InChI Key |
CBFABNOIRHPVNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)amino]dodecanoic acid typically involves the reaction of dodecanoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Dodecanoic acid+2-aminoethanol→2-[(2-Hydroxyethyl)amino]dodecanoic acid
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
In an industrial setting, the production of 2-[(2-Hydroxyethyl)amino]dodecanoic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)amino]dodecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Hydroxyethyl)amino]dodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)amino]dodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to various biological effects. The compound may also interact with cell membranes, altering their permeability and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound is compared to structurally related dodecanoic acid derivatives, focusing on substituent effects:
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility: The hydroxyethylamino group in the target compound likely improves aqueous solubility compared to lauric acid (insoluble) and 2-hydroxydodecanoic acid (low solubility) . This is analogous to BODIPY-3823, where polar modifications enhance solubility for cellular studies .
- Acidity: The amino and hydroxyl groups may lower the pKa of the carboxylic acid, increasing ionization at physiological pH, similar to 2-hydroxydodecanoic acid .
Research Implications
The hydroxyethylamino substituent positions 2-[(2-Hydroxyethyl)amino]dodecanoic acid as a promising candidate for:
- Drug Delivery : Enhanced solubility may improve formulation of hydrophobic drugs.
- Enzyme Studies: Amino groups can interact with enzyme active sites, as seen in M-1’s role in acyl-CoA:cholesterol acyltransferase inhibition .
- Metabolic Tracing : Analogous to BODIPY-3823, the compound could be modified with tags for tracking lipid metabolism .
Q & A
Q. Q1. What are the key methodological considerations for synthesizing 2-[(2-Hydroxyethyl)amino]dodecanoic acid with high regioselectivity?
To achieve high regioselectivity, enzymatic approaches using engineered P450 monooxygenases (e.g., CYP153A fusion proteins) can be adapted from analogous hydroxylation strategies for ω-hydroxy dodecanoic acid. These systems ensure electron coupling efficiency and terminal functionalization (>95% regioselectivity) . For chemical synthesis, phase-transfer catalysis or two-phase systems (aqueous/organic) may mitigate solubility issues and product toxicity, as demonstrated in fatty acid ester conversions .
Basic Research: Structural Characterization
Q. Q2. Which analytical techniques are most effective for characterizing the structural integrity of 2-[(2-Hydroxyethyl)amino]dodecanoic acid?
- Nuclear Magnetic Resonance (NMR): Resolves hydroxyethyl and amino group positioning via H and C chemical shifts.
- Mass Spectrometry (MS): Electron ionization (EI-MS) or high-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, as applied to related fatty acids .
- Chromatography (HPLC/UPLC): Validates purity and detects byproducts using reverse-phase columns with UV or evaporative light scattering detection .
Advanced Research: Data Contradictions
Q. Q3. How should researchers address discrepancies in bioactivity data for 2-[(2-Hydroxyethyl)amino]dodecanoic acid across different cell models?
- Solubility Testing: Use dynamic light scattering (DLS) or partition coefficient (log P) analysis to assess aggregation or phase separation, which may alter bioavailability .
- Purity Validation: Employ gas chromatography (GC) or LC-MS to rule out impurities from synthesis (e.g., unreacted dodecanoic acid) .
- Cell-Specific Variability: Compare results across multiple cell lines (e.g., STC-1 vs. GLUTag) and control for differences in fatty acid uptake mechanisms .
Advanced Research: Mechanistic Studies
Q. Q4. What experimental strategies can elucidate the cellular uptake mechanisms of 2-[(2-Hydroxyethyl)amino]dodecanoic acid?
- Isotopic Labeling: Track intracellular accumulation using C-labeled analogs, as done for dodecanoic acid in enteroendocrine cells .
- Confocal Microscopy: Visualize subcellular localization with fluorescent derivatives (e.g., BODIPY-tagged analogs) .
- Inhibitor Studies: Test calcium channel blockers (e.g., nicardipine) to determine if uptake relies on L-type Ca pathways, a mechanism observed in fatty acid-induced CCK secretion .
Basic Research: Safety and Handling
Q. Q5. What safety protocols are recommended for handling 2-[(2-Hydroxyethyl)amino]dodecanoic acid in laboratory settings?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization occurs .
- Storage: Store at 2–8°C in sealed, light-resistant containers to prevent degradation .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
